molecular formula C5H7N3O B1316015 5-methyl-1H-pyrazole-3-carboxamide CAS No. 4027-56-9

5-methyl-1H-pyrazole-3-carboxamide

Cat. No. B1316015
CAS RN: 4027-56-9
M. Wt: 125.13 g/mol
InChI Key: WRKWQCNJAZPEKK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Methyl-1H-pyrazole-3-carboxamide is a chemical compound with the molecular formula C5H6N2O2 . It is an important organic synthesis intermediate . It has also been identified as a CB 1 cannabinoid receptor antagonist .


Synthesis Analysis

The synthesis of pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . A series of novel pyrazole carboxamides were synthesized through multi-step reactions from ethyl acetoacetate and triethyl orthoformate .


Molecular Structure Analysis

The molecular structure of 5-methyl-1H-pyrazole-3-carboxamide is based on a pyrazole nucleus, which is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen (N) atoms at positions 1 and 2 and three carbon © atoms .


Chemical Reactions Analysis

Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, are synthesized using various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system .

Scientific Research Applications

Anticancer Properties

5-methyl-1H-pyrazole-3-carboxamide derivatives have been synthesized and evaluated for their anticancer activities. One study found that these derivatives exhibit antiproliferative effects on cancer cells and possess DNA-binding interactions, which could play a role in their antitumor mechanisms. A specific compound, pym-5, showed high DNA-binding affinity, suggesting its potential as a DNA-targeting anticancer agent (Lu et al., 2014).

Antiviral Activity

Another study explored the anti-TMV (Tobacco Mosaic Virus) activity of novel bis-pyrazole compounds, which include derivatives of 5-methyl-1H-pyrazole-3-carboxamide. Some of these compounds demonstrated significant inactivation effects against TMV, indicating their potential use in plant protection and antiviral applications (Zhang et al., 2012).

Antimicrobial and Pesticidal Applications

Derivatives of 5-methyl-1H-pyrazole-3-carboxamide synthesized via microwave-assisted methods have shown promising bacteriocidal, pesticidal, herbicidal, and antimicrobial activities. These compounds provide efficient alternatives for various agricultural and pharmaceutical applications (Hu et al., 2011).

Antitumor Activity and SAR

Research has also been conducted on the synthesis of pyrazolopyrimidines and Schiff bases derived from 5-amino-3-(arylamino)-1H-pyrazole-4-carboxamides, which showed in vitro antitumor activities against various human cancer cell lines. The structure-activity relationship (SAR) of these compounds was examined to understand their antitumor properties better (Hafez et al., 2013).

Nematocidal Properties

Furthermore, some fluorine-containing pyrazole carboxamides, which are derivatives of 5-methyl-1H-pyrazole-3-carboxamide, exhibited good nematocidal activity against Meloidogyne incognita, a species of nematode. This indicates their potential use in controlling nematode infestations in agriculture (Zhao et al., 2017).

Inhibitory Activity Against Plasmodium falciparum

A study on tetrahydro-1H,5H-pyrazolo[1,2-a]pyrazole-1-carboxylates, related to 5-methyl-1H-pyrazole-3-carboxamide, revealed their inhibitory activity against Plasmodium falciparum dihydroorotate dehydrogenase, suggesting potential applications in malaria treatment (Strašek et al., 2019)

Future Directions

Pyrazole compounds, including 5-methyl-1H-pyrazole-3-carboxamide, have been the focus of many techniques, mostly because of how frequently they are used as scaffolds in the synthesis of bioactive chemicals . They have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Therefore, they could be considered as a precursor structure for further design of pesticides and other bioactive compounds .

properties

IUPAC Name

5-methyl-1H-pyrazole-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-3-2-4(5(6)9)8-7-3/h2H,1H3,(H2,6,9)(H,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WRKWQCNJAZPEKK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501297805
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-methyl-1H-pyrazole-3-carboxamide

CAS RN

4027-56-9
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=4027-56-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-Methyl-1H-pyrazole-3-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501297805
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 2
Reactant of Route 2
5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 3
Reactant of Route 3
5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 4
5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 5
5-methyl-1H-pyrazole-3-carboxamide
Reactant of Route 6
5-methyl-1H-pyrazole-3-carboxamide

Citations

For This Compound
29
Citations
T GÜR MAZ, N Karaca, S Levent… - Journal of Research …, 2021 - search.ebscohost.com
… (11) and 1-[(2,4-dichlorophenyl)methyl]-N-(4fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) displayed the highest antibacterial activity against B. subtilis with MIC …
Number of citations: 2 search.ebscohost.com
GÜR Tuğçe, N KARACA, S LEVENT, B ÇALIŞKAN… - 2021 - scholar.archive.org
… (11) and 1-[(2,4-dichlorophenyl)methyl]-N-(4fluorobenzenesulfonyl)-5-methyl-1H-pyrazole-3-carboxamide (17) displayed the highest antibacterial activity against B. subtilis with MIC …
Number of citations: 0 scholar.archive.org
L Yan, P Huo, JS Debenham… - Journal of medicinal …, 2010 - ACS Publications
… This paper describes the discovery of N-[(4R)-6-(4-chlorophenyl)-7-(2,4-dichlorophenyl)-2,2-dimethyl-3,4-dihydro-2H-pyrano[2,3-b]pyridin-4-yl]-5-methyl-1H-pyrazole-3-carboxamide (…
Number of citations: 20 pubs.acs.org
HK Lim, J Chen, W Lam, Y Gong, L Leclercq… - Regulatory Toxicology …, 2023 - Elsevier
… Except for metabolic pathways unique to the 5-methyl-1H-pyrazole-3-carboxamide moiety, metabolism and disposition of JNJ-10450232 (NTM-006) are similar to acetaminophen …
Number of citations: 2 www.sciencedirect.com
Y Zhou, J Zou, X Zhong, J Xu, K Gou, X Zhou… - European Journal of …, 2023 - Elsevier
Targeting mitochondrial complex I (CI) is emerging as an attractive anticancer strategy, and CI inhibitor IACS-010759 has achieved breakthrough success. However, the narrow …
Number of citations: 0 www.sciencedirect.com
JA Mella-Raipán, CF Lagos, G Recabarren-Gajardo… - Molecules, 2013 - mdpi.com
A series of novel 2-pyridylbenzimidazole derivatives was rationally designed and synthesized based on our previous studies on benzimidazole 14, a CB1 agonist used as a template for …
Number of citations: 23 www.mdpi.com
J Zhou, S De Jonghe, EE Codd, S Weiner… - Regulatory Toxicology …, 2023 - Elsevier
… JNJ-10450232 (NTM-006) has a full chemical name of N-(4-hydroxyphenyl)-5-methyl-1H-pyrazole-3-carboxamide. The molecular weight is 217 g/mol, the molecular formula is C 11 H …
Number of citations: 1 www.sciencedirect.com
C Strecker, M Baerenfaenger, M Miehe… - …, 2020 - Wiley Online Library
… 5-Methyl-1H-pyrazole-3-carboxamide (9): The synthesis was performed according to a protocol by Jagdmann et al.25 Compound 8 (2.336 g, 15.15 mmol, 1.0 equiv) was dissolved in …
P Cole, S Vasiliou, E Rosa… - Drugs of the …, 2010 - access.portico.org
The American Chemical Society (ACS) organizes two meetings each year to accommodate the tremendous amount of research being done, with over 7,000 papers presented at each …
Number of citations: 1 access.portico.org
C Strecker - 2019 - ediss.sub.uni-hamburg.de
1 Abstract This PhD thesis is composed of three projects that focus on new aspects of the computeraided design and synthesis of glycosyltransferase inhibitors. The first project …
Number of citations: 3 ediss.sub.uni-hamburg.de

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.